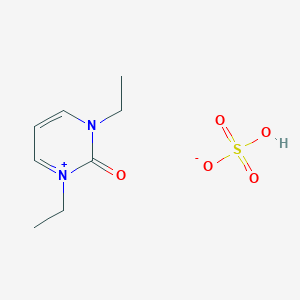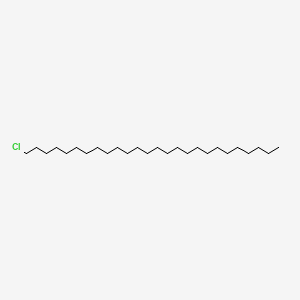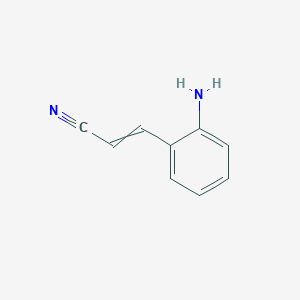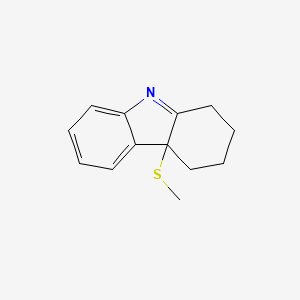
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a chemical compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate typically involves a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction can be catalyzed by various acids, including hydrochloric acid, sulfuric acid, or even solid acid catalysts like Montmorillonite-KSF .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts in a packed bed reactor is also common, as it allows for easy separation of the catalyst and product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide are commonly used.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidinones, which can have enhanced biological activities .
Applications De Recherche Scientifique
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium perchlorate
- 1,3-Diethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one
Uniqueness
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is unique due to its specific diethyl substitution, which can enhance its biological activity and selectivity compared to other similar compounds .
Propriétés
Numéro CAS |
54424-48-5 |
|---|---|
Formule moléculaire |
C8H14N2O5S |
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
1,3-diethylpyrimidin-1-ium-2-one;hydrogen sulfate |
InChI |
InChI=1S/C8H13N2O.H2O4S/c1-3-9-6-5-7-10(4-2)8(9)11;1-5(2,3)4/h5-7H,3-4H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
CFZVOZBPXNVKQS-UHFFFAOYSA-M |
SMILES canonique |
CCN1C=CC=[N+](C1=O)CC.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)




![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)


![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
